molecular formula C16H18N4O3S2 B10798577 3-[4-[2-(Dimethylamino)ethoxy]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide

3-[4-[2-(Dimethylamino)ethoxy]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide

Cat. No.: B10798577
M. Wt: 378.5 g/mol
InChI Key: WBVWEEAUMTUSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSM-S-144 is a compound that falls into two distinct contexts:

Chemical Reactions Analysis

As OSM-S-144 lacks detailed chemical information, we cannot provide a comprehensive analysis of its reactions, reagents, or major products. it’s essential to explore these aspects in future studies.

Scientific Research Applications

Again, due to limited data, we cannot directly attribute scientific research applications to OSM-S-144. its potential uses could span various fields, including chemistry, biology, medicine, and industry. Researchers may investigate its optical properties, switching behavior, and integration into communication networks.

Mechanism of Action

Without specific molecular information, we cannot elucidate OSM-S-144’s mechanism of action. Future studies would need to identify its molecular targets and pathways.

Comparison with Similar Compounds

Unfortunately, we lack direct comparisons or a list of similar compounds related to OSM-S-144. Further research would be necessary to highlight its uniqueness in comparison to other optical or semiconductor materials.

Properties

Molecular Formula

C16H18N4O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

3-[4-[2-(dimethylamino)ethoxy]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide

InChI

InChI=1S/C16H18N4O3S2/c1-20(2)6-7-23-16-15-13(18-10-19-16)9-14(24-15)11-4-3-5-12(8-11)25(17,21)22/h3-5,8-10H,6-7H2,1-2H3,(H2,17,21,22)

InChI Key

WBVWEEAUMTUSGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC=NC2=C1SC(=C2)C3=CC(=CC=C3)S(=O)(=O)N

Origin of Product

United States

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